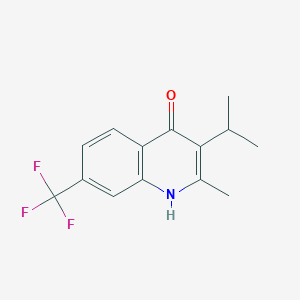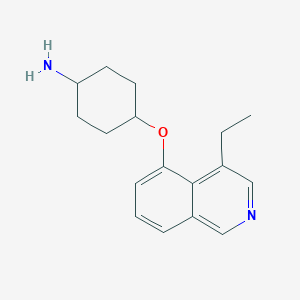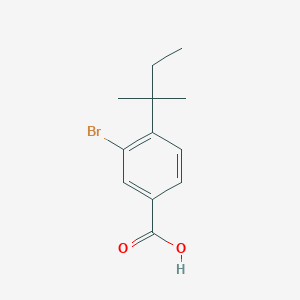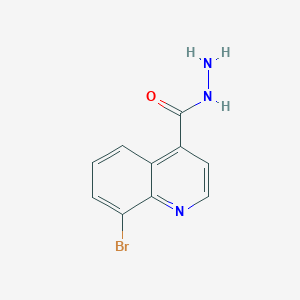![molecular formula C11H9ClN4S B11851002 [(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with thiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain this compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted quinoline derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties and potential use in the treatment of various cancers.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of [(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in neurotransmission. Additionally, it can bind to DNA and interfere with the replication process, leading to its potential use as an anticancer agent .
類似化合物との比較
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:
Thiourea: A simpler analog with a similar structure but lacking the quinoline moiety.
Quinoline derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique chemical structure and properties make it a valuable candidate for further investigation and development in chemistry, biology, medicine, and industry.
特性
分子式 |
C11H9ClN4S |
|---|---|
分子量 |
264.73 g/mol |
IUPAC名 |
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-10-8(6-14-16-11(13)17)5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,13,16,17)/b14-6- |
InChIキー |
CGJGGSPYFVUYDS-NSIKDUERSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\NC(=S)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


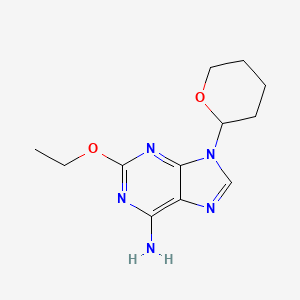
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
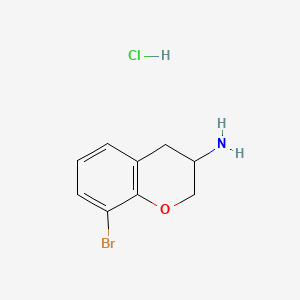
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
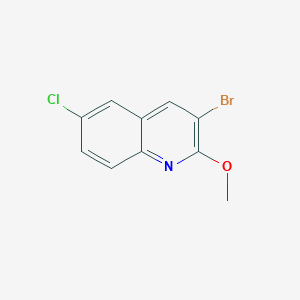
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
